5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Overview
Description
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a fluorine atom at the 5-position of the pyridinone ring and a diphenylethyl group at the 1-position, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction of appropriate precursors, such as 5-fluoropyridin-2-carboxylic acid.
Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced via a Friedel-Crafts acylation reaction, using 2-oxo-1,2-diphenylethane as the acylating agent.
Fluorination: The fluorination step can be achieved using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
1-(2-Oxo-1,2-diphenylethyl)pyridin-2(1H)-one
5-Fluoro-1-(2-oxo-1-phenylethyl)pyridin-2(1H)-one
5-Fluoro-1-(2-oxo-1-phenylpropyl)pyridin-2(1H)-one
Uniqueness: 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom can enhance the compound's stability, binding affinity, and overall reactivity.
Properties
IUPAC Name |
5-fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-16-11-12-17(22)21(13-16)18(14-7-3-1-4-8-14)19(23)15-9-5-2-6-10-15/h1-13,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLOJAUCOUYQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C=C(C=CC3=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737275 | |
Record name | 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917871-47-7 | |
Record name | 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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